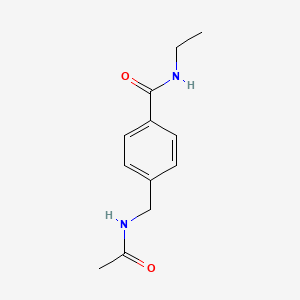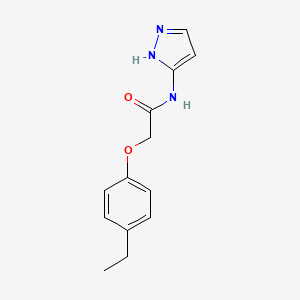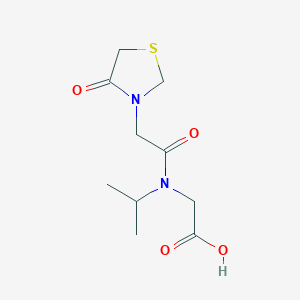
tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate is a chemical compound that features a tert-butyl group, a bromothiazole moiety, and a cyclohexylcarbamate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromothiazole Moiety: The bromothiazole ring can be synthesized through the bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclohexylcarbamate Formation: The cyclohexylcarbamate can be prepared by reacting cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the bromothiazole moiety with the cyclohexylcarbamate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Oxidation: Oxidized derivatives of the bromothiazole or cyclohexylcarbamate moieties.
Reduction: Reduced forms of the bromothiazole or cyclohexylcarbamate moieties.
Hydrolysis: Cyclohexylamine and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromothiazole moiety can bind to specific active sites, modulating the activity of the target protein. The cyclohexylcarbamate group may enhance the compound’s stability and bioavailability, facilitating its effects.
Comparación Con Compuestos Similares
tert-Butyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate can be compared with similar compounds such as:
tert-Butyl ((1r,4r)-4-(5-chlorothiazol-2-yl)cyclohexyl)carbamate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
tert-Butyl ((1r,4r)-4-(5-methylthiazol-2-yl)cyclohexyl)carbamate: Contains a methyl group instead of bromine, leading to different chemical and biological properties.
tert-Butyl ((1r,4r)-4-(5-aminothiazol-2-yl)cyclohexyl)carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C14H21BrN2O2S |
|---|---|
Peso molecular |
361.30 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(5-bromo-1,3-thiazol-2-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H21BrN2O2S/c1-14(2,3)19-13(18)17-10-6-4-9(5-7-10)12-16-8-11(15)20-12/h8-10H,4-7H2,1-3H3,(H,17,18) |
Clave InChI |
OFLMDAQQBMNTJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine](/img/structure/B14897923.png)

![2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine](/img/structure/B14897929.png)




![n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine](/img/structure/B14897959.png)



